molecular formula C9H6O4 B13189522 5-(Furan-3-yl)furan-2-carboxylic acid

5-(Furan-3-yl)furan-2-carboxylic acid

Cat. No.: B13189522
M. Wt: 178.14 g/mol
InChI Key: MJGDYQOIARIHAY-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)furan-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a structure that includes two furan rings connected via a carboxylic acid group Furans are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)furan-2-carboxylic acid typically involves the reaction of furan derivatives under specific conditions. One common method includes the condensation of furan-2-carboxylic acid with furan-3-carboxaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, furan dicarboxylic acids, and reduced derivatives such as furan alcohols and aldehydes .

Scientific Research Applications

5-(Furan-3-yl)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 5-(Furan-3-yl)furan-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Furan-3-carboxylic acid
  • 2,5-Furandicarboxylic acid

Uniqueness

5-(Furan-3-yl)furan-2-carboxylic acid is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

5-(furan-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C9H6O4/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11)

InChI Key

MJGDYQOIARIHAY-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CC=C(O2)C(=O)O

Origin of Product

United States

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